![molecular formula C7H10ClN5O B1443271 1-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-3-pyrrolidinol CAS No. 1220030-89-6](/img/structure/B1443271.png)
1-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-3-pyrrolidinol
Overview
Description
1,3,5-Triazine derivatives are biologically active small molecules . They exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities, among other beneficial properties .
Synthesis Analysis
1,3,5-Triazine derivatives can be prepared by conventional methods or by using microwave irradiation . The use of microwave irradiation can result in the desired products in less time, with good yield and higher purity .Molecular Structure Analysis
The structure of these compounds can be confirmed using various spectroscopic techniques .Chemical Reactions Analysis
The synthesis of these compounds often involves the replacement of chloride ions in cyanuric chloride . This can give several variants of 1,3,5-triazine derivatives .Physical And Chemical Properties Analysis
The physical parameters and chemical reactivity profile of synthesized 1,3,5-triazine compounds can be optimized by computational methods .Scientific Research Applications
Synthesis and Antibacterial Activities
- A study by (Baldaniya & Patel, 2009) discussed the synthesis of Nʹ-{4-[(3-chloro-4-fluorophenyl) amino]-6-[(-aryl) amino] -1, 3, 5-triazin-2-yl} isonicotinohydrazides and N2-(Aryl)-N4, N6-dipyrimidin-2-yl-1,3,5-triazine-2,4,6-triamines, which were tested for their antibacterial activity.
Molecular and Crystal Structure Studies
- Research by (Dolzhenko et al., 2011) examined the molecular and crystal structure of a related compound, providing insights into the arrangement of molecules and intermolecular interactions.
Solvent Extraction and Lanthanide Complexation
- A study by (Drew et al., 2004) explored the use of 2,6-bis(4,6-di-pivaloylamino-1,3,5-triazin-2-yl)-pyridine in solvent extraction and lanthanide complexation, contributing to understanding the chemical properties and potential applications in metal ion extraction.
Synthesis of New Fused 1,2,4-Triazines
- Research on the synthesis of new fused 1,2,4-triazines and their antimicrobial activity was presented by (Ali et al., 2016), highlighting the potential pharmaceutical applications of these compounds.
Antimalarial Activity Studies
- A study by (Werbel et al., 1987) investigated the antimalarial activity of certain triazine derivatives, contributing to the search for new antimalarial agents.
Safety And Hazards
properties
IUPAC Name |
1-(4-amino-6-chloro-1,3,5-triazin-2-yl)pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN5O/c8-5-10-6(9)12-7(11-5)13-2-1-4(14)3-13/h4,14H,1-3H2,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVZPVMGQUUNNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC(=NC(=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701209939 | |
Record name | 1-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-3-pyrrolidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701209939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-3-pyrrolidinol | |
CAS RN |
1220030-89-6 | |
Record name | 1-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-3-pyrrolidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220030-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-3-pyrrolidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701209939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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